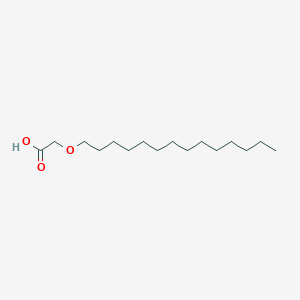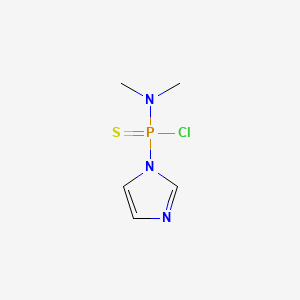
Silyl potassium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silyl potassium is a compound that belongs to the class of silyl anions, which are anionic silicon species with a lone pair of electrons at the silicon center. The negative charge is compensated by a counter cation, in this case, potassium. This compound is known for its high reactivity and is used as a building block in various chemical syntheses, particularly in the formation of organosilicon compounds .
準備方法
Synthetic Routes and Reaction Conditions: Silyl potassium can be synthesized through several methods. One common method involves the reaction of a silyl halide with potassium metal. For example, trimethylsilyl chloride can react with potassium to form trimethylthis compound:
Me3SiCl+K→Me3SiK+KCl
Another method involves the reaction of a silyl lithium compound with potassium chloride:
Me3SiLi+KCl→Me3SiK+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as described above. The reactions are typically carried out in an inert atmosphere to prevent the highly reactive this compound from reacting with moisture or oxygen .
化学反応の分析
Types of Reactions: Silyl potassium undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with alkyl halides to form silyl-substituted alkanes.
Reduction Reactions: It can act as a reducing agent in certain reactions.
Addition Reactions: this compound can add to multiple bonds, such as carbon-carbon double bonds.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions.
Hydrosilanes: Used in reduction reactions.
Alkenes and Alkynes: Used in addition reactions.
Major Products Formed:
Silyl-substituted Alkanes: Formed from substitution reactions.
Reduced Compounds: Formed from reduction reactions.
Silyl-substituted Alkenes and Alkynes: Formed from addition reactions
科学的研究の応用
Silyl potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds, which are valuable in materials science and organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Used in the production of silicone-based materials, which have applications in electronics, sealants, and adhesives
作用機序
The mechanism by which silyl potassium exerts its effects involves the nucleophilic attack of the silyl anion on electrophilic centers. The lone pair of electrons on the silicon atom allows it to form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its reactivity in substitution and addition reactions .
類似化合物との比較
Silyl Lithium: Another silyl anion with lithium as the counter cation.
Silyl Sodium: Similar to silyl potassium but with sodium as the counter cation.
Silyl Magnesium Halides: Compounds where magnesium is bonded to a silyl group and a halide.
Uniqueness of this compound: this compound is unique due to its high reactivity and the stability of the potassium counter cation. This makes it particularly useful in reactions where other silyl anions might be less effective. Its ability to form stable complexes with a wide range of electrophiles also sets it apart from similar compounds .
特性
分子式 |
KSi |
|---|---|
分子量 |
67.183 g/mol |
IUPAC名 |
potassium;silicon(1-) |
InChI |
InChI=1S/K.Si/q+1;-1 |
InChIキー |
ZLSFWYPUYJLKIE-UHFFFAOYSA-N |
正規SMILES |
[Si-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)








